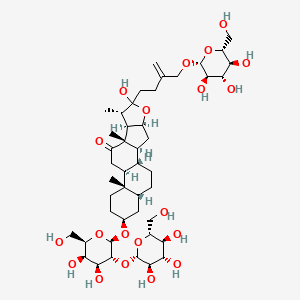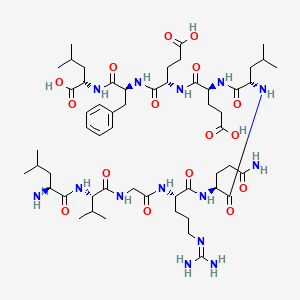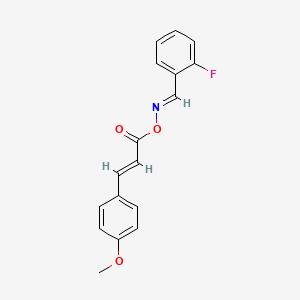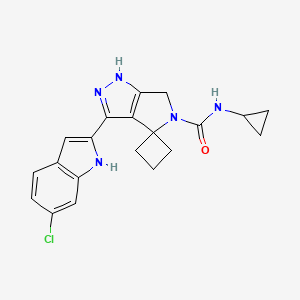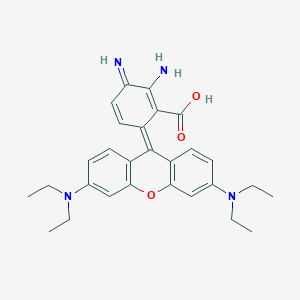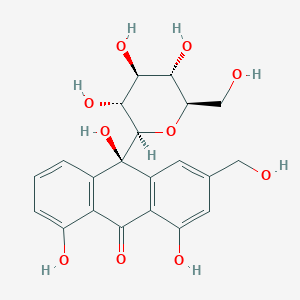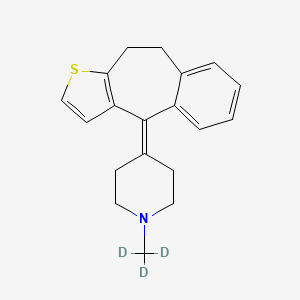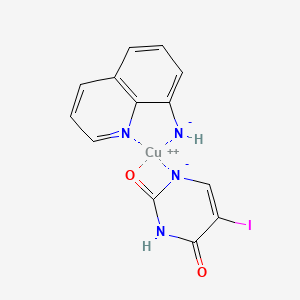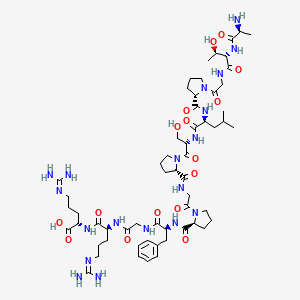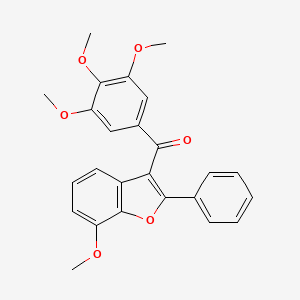
Tubulin polymerization-IN-60
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin polymerization-IN-60 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are crucial components of the cytoskeleton in eukaryotic cells, playing a vital role in cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, making it a valuable tool in cancer research and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-60 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of starting materials such as aromatic amines and carboxylic acids, which undergo condensation reactions to form amide bonds. The reaction conditions often include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process. Purification methods such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Tubulin polymerization-IN-60 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the molecule, potentially affecting its inhibitory properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s specificity and potency.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs.
Scientific Research Applications
Tubulin polymerization-IN-60 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the dynamics of microtubule polymerization and depolymerization.
Biology: Employed in cell biology to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport.
Medicine: Explored as a potential anticancer agent due to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new therapeutic agents and as a tool in high-throughput screening assays for drug discovery.
Mechanism of Action
Tubulin polymerization-IN-60 exerts its effects by binding to the colchicine-binding site on tubulin, preventing the addition of tubulin dimers to the growing microtubule ends. This inhibition of tubulin polymerization disrupts the dynamic instability of microtubules, leading to cell cycle arrest at the metaphase-anaphase transition and subsequent induction of apoptosis. The compound’s interaction with tubulin also affects various signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: A microtubule-stabilizing agent that binds to the taxane-binding site on tubulin, promoting microtubule assembly and preventing depolymerization.
Vincristine: A vinca alkaloid that binds to the vinca-binding site on tubulin, inhibiting microtubule assembly and causing mitotic arrest.
Colchicine: Binds to the colchicine-binding site on tubulin, similar to Tubulin polymerization-IN-60, and inhibits microtubule polymerization.
Uniqueness
This compound is unique in its specific binding to the colchicine-binding site, which allows it to effectively inhibit tubulin polymerization without stabilizing microtubules like paclitaxel or causing extensive depolymerization like vincristine. This selective inhibition makes it a valuable tool for studying microtubule dynamics and developing targeted anticancer therapies.
Properties
Molecular Formula |
C25H22O6 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(7-methoxy-2-phenyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C25H22O6/c1-27-18-12-8-11-17-21(23(31-24(17)18)15-9-6-5-7-10-15)22(26)16-13-19(28-2)25(30-4)20(14-16)29-3/h5-14H,1-4H3 |
InChI Key |
ZUJMAITUEWJVLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


